1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
Description
1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted with a pyridin-3-ylmethyl group at the 1-position and an aldehyde functional group at the 3-position. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. This structural combination makes the compound a versatile intermediate in organic synthesis and a candidate for drug discovery, particularly in targeting enzymes or receptors involved in diseases like cancer or microbial infections.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-4-3-7-16-8-12)15-6-2-1-5-14(13)15/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHSPWRENAINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570962 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-60-5 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure :
Vilsmeier Reagent Preparation :
DMF is cooled to 0–5°C, and POCl₃ is added dropwise. The mixture is stirred for 30–40 minutes to form the active chloroiminium ion.
$$
\text{DMF} + \text{POCl}3 \rightarrow \text{[CH}3\text{N=CHCl]}^+ \text{Cl}^-
$$Indole Formylation :
Indole is dissolved in DMF, and the Vilsmeier reagent is added dropwise. The reaction is stirred at room temperature (1–2 hours) and refluxed (80–90°C, 5–8 hours). After quenching with a saturated Na₂CO₃ solution (pH 8–9), the product precipitates and is recrystallized.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 78–95% | |
| Reaction Temperature | 80–90°C (reflux) | |
| Purification | Recrystallization (ethanol/water) |
N-Alkylation with Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl moiety is introduced via alkylation of the indole nitrogen. This step typically uses (pyridin-3-yl)methyl halides (e.g., bromide or chloride) under basic conditions.
Procedure :
Base Selection :
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the indole NH, enhancing nucleophilicity.
$$
\text{Indole} + \text{Base} \rightarrow \text{Indole}^- + \text{HBase}^+
$$Alkylation :
The deprotonated indole reacts with (pyridin-3-yl)methyl bromide in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Alkylating Agent | (Pyridin-3-yl)methyl bromide | |
| Solvent | DMF or THF | |
| Yield | 65–75% (estimated from analogous reactions) |
Alternative Routes and Modifications
Friedel-Crafts Alkylation
Indole-3-carbaldehyde can undergo Friedel-Crafts alkylation with pyridin-3-ylmethanol in the presence of Lewis acids (e.g., AlCl₃). However, this method risks over-alkylation or side reactions.
Protection-Deprotection Strategies
- Aldehyde Protection : The formyl group may be protected as an acetal during alkylation to prevent side reactions.
- Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the aldehyde post-alkylation.
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier-Haack | High yield, simple setup | Requires POCl₃ (corrosive) |
| N-Alkylation | Direct functionalization | May require protecting groups |
| Friedel-Crafts | Single-step (theoretical) | Low regioselectivity |
Analytical Characterization
Critical spectroscopic data for 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde:
- ¹H NMR (DMSO-d₆) : δ 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, pyridine), 7.56–7.20 (m, 3H, indole).
- ¹³C NMR : δ 185.34 (CHO), 138.85 (C3-indole), 124.49–112.80 (aromatic carbons).
Optimization Challenges
- Regioselectivity : Ensuring alkylation occurs exclusively at the indole nitrogen (N1) requires precise stoichiometry and temperature control.
- Side Reactions : Bis-alkylation or C-alkylation can occur if the base strength or reaction time is excessive.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution on the indole ring using halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-(Pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(Pyridin-3-ylmethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Research indicates that indole derivatives, including 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde, exhibit promising anticancer properties. Studies have shown that modifications to the indole structure can enhance its efficacy against various cancer cell lines. For instance, derivatives of indole-3-carboxaldehyde have been highlighted for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity, particularly against bacterial strains. Indole derivatives have been explored for their potential as antibacterial agents, showing effectiveness against both Gram-positive and Gram-negative bacteria. The structural framework of this compound allows for interactions with bacterial enzymes, which can inhibit growth or lead to cell death .
Urease Inhibition
Recent studies have focused on the synthesis of oxime derivatives from indole-3-carbaldehyde, which showed significant urease inhibitory activity against Helicobacter pylori. This suggests that this compound and its derivatives could be further investigated for their potential in treating gastric ulcers and other related conditions .
Synthesis and Modification
The synthesis of this compound typically involves several chemical reactions, including:
- Formylation Reactions : Utilizing methods such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction to introduce the aldehyde functional group onto the indole structure.
- Substitution Reactions : Modifying the pyridine moiety through alkylation or arylation to enhance biological activity or solubility.
These synthetic pathways not only facilitate the production of this compound but also allow for the exploration of various derivatives with potentially enhanced properties .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
Chromophores and Dyes
The compound's structural properties make it suitable for applications as a chromophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed in developing advanced materials for electronic applications .
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that specific modifications of indole derivatives led to increased cytotoxicity against breast cancer cell lines. The study identified key structural features that contribute to the enhanced activity of these compounds, paving the way for future drug development based on indole scaffolds .
Case Study 2: Urease Inhibition
Research conducted on N-substituted indole-3-carbaldehyde oxime derivatives revealed their potential as urease inhibitors. The study provided detailed kinetic analyses showing that certain derivatives exhibited IC50 values significantly lower than traditional inhibitors, indicating a strong potential for therapeutic applications against Helicobacter pylori .
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde and structurally related indole derivatives:
Structural and Electronic Effects
- Pyridine vs. Benzyl Substituents : The pyridin-3-ylmethyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, where the benzyl group is electron-donating. This difference influences reactivity in nucleophilic addition reactions.
- Positional Isomerism: Compared to 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, the pyridine substituent's position (N1 vs. C2) alters electronic distribution.
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol. The compound consists of an indole ring fused with a pyridine moiety, linked by a methylene bridge to a carbaldehyde functional group. This structure is significant for its potential interactions with various biological targets.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Indole derivatives have been studied for their role as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunotherapy. The presence of the pyridine moiety may enhance the compound's interaction with biological targets, potentially leading to improved anticancer efficacy.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in this area .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential, which is critical in the development of therapies for inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:
- Target Interaction : The aldehyde group can participate in bioconjugation reactions, allowing the compound to bind selectively to various biomolecules such as proteins and nucleic acids. This property can be exploited to understand its mechanism of action better and identify potential therapeutic targets .
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IDO1 inhibition | |
| Antibacterial | Growth inhibition against S. aureus | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Antibacterial Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds . This suggests that modifications to the indole structure can enhance antimicrobial potency.
Research Implications
The unique combination of functional groups in this compound not only enhances its biological activity but also allows for diverse synthetic modifications. This makes it a promising candidate for further research in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde?
- Methodology : The compound is typically synthesized via alkylation of 1H-indole-3-carbaldehyde with 3-(chloromethyl)pyridine. A common procedure involves:
Dissolving 1H-indole-3-carbaldehyde in a polar aprotic solvent (e.g., DMF or dichloroethane).
Adding 3-(chloromethyl)pyridine and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the indole nitrogen.
Heating the reaction mixture under reflux (60–80°C) for 12–24 hours.
Purifying the product via column chromatography or recrystallization.
- Key Considerations : Phase-transfer catalysts (e.g., Bu₄NHSO₄) may enhance alkylation efficiency in biphasic systems .
Q. How is the structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 10.0 ppm in ¹H NMR. The pyridinylmethyl group shows characteristic aromatic protons (δ 7.2–8.6 ppm) and a methylene bridge (δ ~5.5 ppm) .
- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Disorder or twinning may require TWIN commands or restraints in SHELXL .
Q. What is the reactivity profile of the aldehyde group in this compound?
- Key Reactions :
- Schiff Base Formation : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in antimicrobial studies .
- Nucleophilic Additions : The aldehyde participates in Grignard or organozinc reactions to form secondary alcohols .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s reactivity and applications?
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increase the aldehyde’s electrophilicity, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) may stabilize intermediates in multicomponent reactions (MCRs) .
- Biological Activity : Pyridine substituents can modulate interactions with target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) by altering hydrophobic or hydrogen-bonding interactions .
Q. What strategies resolve data discrepancies in X-ray crystallographic analysis using SHELX?
- Challenges : Weak diffraction data or crystal twinning may reduce refinement accuracy.
- Solutions :
Use TWIN and BASF commands in SHELXL to model twinned crystals.
Apply restraints for disordered regions (e.g., ADPs, bond distances).
Validate against spectroscopic data (e.g., NMR coupling constants) .
Q. How can this compound be utilized in sustainable multicomponent reactions (MCRs)?
- Applications :
- Pharmaceutical Scaffolds : The aldehyde reacts with indole ketones and guanidine to form dihydropyrimidin-amines with antimicrobial activity .
- Heterocyclic Synthesis : MCRs with malononitrile and thiophenols yield indole-fused pyran derivatives under solvent-free conditions .
Q. What methodologies are effective in evaluating the biological activity of derivatives?
- Antimicrobial Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
